molecular formula C7H14O2 B145630 2-Methylbutyl acetate CAS No. 624-41-9

2-Methylbutyl acetate

Cat. No. B145630
CAS RN: 624-41-9
M. Wt: 130.18 g/mol
InChI Key: XHIUFYZDQBSEMF-UHFFFAOYSA-N
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Description

2-Methylbutyl acetate is a compound that has been studied for its presence and sensory impact in wines. It is found in higher concentrations in red wines compared to white wines and its levels increase with the ageing of the wine. This compound contributes to the fruity aroma of wines, imparting blackberry, banana, and jammy fruit notes even at concentrations below its olfactory threshold .

Synthesis Analysis

The synthesis of related compounds to 2-methylbutyl acetate has been explored in various studies. For instance, the stereoselective synthesis of cis-2-cyanomethyl-4-phenylpiperidines, which are structurally related to 2-methylbutyl acetate, was achieved using non-activated aziridines as building blocks. This process involved a microwave-assisted ring expansion and a radical-induced nitrile translocation . Additionally, the synthesis of conducting copolymers of (S)-2-methylbutyl-2-(3-thienyl)acetate with pyrrole and thiophene was accomplished through electrolysis at low temperatures .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-methylbutyl acetate has been characterized using various spectroscopic techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was synthesized and characterized, with theoretical calculations providing detailed information about its chemical properties and molecular structure .

Chemical Reactions Analysis

The reactivity of 2-methylbutyl acetate-related compounds has been investigated in several studies. For instance, the synthesis of 2-butoxyethyl acetate was performed using ethylene glycol monobutyl ether and acetic acid in the presence of an ionic liquid catalyst, demonstrating the catalyst's high efficiency and reusability . Moreover, the synthesis and characterization of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate involved the formation of N-H...O hydrogen bonds in the crystal structure, indicating the potential for intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylbutyl acetate and related compounds have been extensively studied. For example, the crystal structure, spectroscopic features, and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate were analyzed, providing insights into the compound's intermolecular interactions . Additionally, the synthesis of 2-methylpropylacetate via catalytic distillation was explored, highlighting the efficiency of the reactive distillation method for esterification processes .

Scientific Research Applications

Wine Aroma Analysis

2-Methylbutyl acetate contributes significantly to the aroma of red and white wines. It predominantly exists in the S-enantiomeric form and is generally found in higher levels in red wines than in white wines. Its levels increase with aging, and it is associated with blackberry, fruit, and banana notes, even at concentrations below its olfactory threshold. This compound modifies the perception of fruity aromas in wines (Cameleyre et al., 2017).

Microbial Storage Polymers

2-Methylbutyl acetate is relevant in studies on the accumulation of microbial storage polymers like poly(beta-hydroxybutyrate) in microorganisms like Paracoccus pantotrophus. This process is critical for understanding microbial behavior under feast/famine conditions, common in wastewater treatment (van Aalst-van Leeuwen et al., 1997).

Apple Flavor Research

Research on apple flavor has shown that 2-Methylbutyl acetate is crucial in the biosynthesis of volatile esters, particularly in the conversion of 2-methylbutanol and 2-methylbutanoic acid to their respective esters. This research is important for understanding the impact of storage conditions on apple flavors (Matich & Rowan, 2007).

Aged Beer Flavor Components

In aged beers, 2-Methylbutyl acetate plays a role in flavor, particularly contributing to the ribes (currant-like) flavor. Its sensory threshold in beer is significantly lower than other esters, making it an important compound in beer flavor analysis (Tran et al., 2013).

Insect Chemical Ecology

2-Methylbutyl acetate is a key compound in the chemical ecology of insects like crickets, playing a role in the biosynthesis of cuticular hydrocarbons, which are essential for insect communication and defense (Blailock & Blomquist, 1976).

Conducting Copolymer Synthesis

Research on conducting polymers has utilized 2-Methylbutyl acetate for the synthesis and characterization of copolymers, contributing to advancements in materials science and electronics (Levent et al., 2003).

Lithium-Ion Batteries

In lithium-ion battery research, 2-Methylbutyl acetate has been investigated as a co-solvent to enhance electrolyte transport properties and improve cell charging times (Jing Li et al., 2018).

Liquid-Liquid Equilibrium Studies

The compound has been used in studies of liquid-liquid equilibria, particularly in systems involving water, 2-propanol, and other solvents, which is important for chemical engineering and process optimization (Sayar, 1991).

Safety and Hazards

2-Methylbutyl acetate is classified as a flammable liquid (Category 3) according to the Occupational Safety and Health Administration (OSHA) . It has a flash point of 35.0±0.0 °C . It’s advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Mechanism of Action

Target of Action

2-Methylbutyl acetate is primarily used as a flavoring agent, contributing to the characteristic aroma of various fruits such as apples, pears, and bananas . Its primary targets are the olfactory receptors in the nose that detect smell. These receptors play a crucial role in the perception of taste and aroma.

Mode of Action

The compound interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway. This leads to the generation of a nerve impulse that is transmitted to the brain, resulting in the perception of a fruity aroma .

Biochemical Pathways

2-Methylbutyl acetate is a product of esterification, a reaction between an alcohol and a carboxylic acid. In the case of 2-Methylbutyl acetate, the alcohol is 2-methylbutanol and the carboxylic acid is acetic acid . This compound can be produced by certain yeast species, such as Saccharomyces cerevisiae, during fermentation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methylbutyl acetate is limited. It may be metabolized by esterases, enzymes that break down esters into their constituent alcohol and carboxylic acid .

Result of Action

The primary result of the action of 2-Methylbutyl acetate is the perception of a fruity aroma. This is due to its interaction with olfactory receptors and the subsequent transmission of nerve impulses to the brain .

Action Environment

The action of 2-Methylbutyl acetate can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, its stability and efficacy can be influenced by pH and the presence of other compounds .

properties

IUPAC Name

2-methylbutyl acetate
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InChI

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3
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InChI Key

XHIUFYZDQBSEMF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)COC(=O)C
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Molecular Formula

C7H14O2
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DSSTOX Substance ID

DTXSID2027254
Record name 2-Methylbutyl acetate
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Molecular Weight

130.18 g/mol
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Physical Description

Liquid, Transparent liquid; [Reference #1] Colorless to pale yellow liquid with a fruity odor like bananas; [Charkit Chemical MSDS], colourless to pale yellow liquid with an apple peel, banana odour
Record name 1-Butanol, 2-methyl-, 1-acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

138.00 °C. @ 741.00 mm Hg
Record name 2-Methylbutyl acetate
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Solubility

soluble in fat; slightly soluble in water
Record name 2-Methylbutyl acetate
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Density

0.872-0.877
Record name 2-Methylbutyl acetate
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Vapor Pressure

6.34 [mmHg], 4 mmHg
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Product Name

2-Methylbutyl acetate

CAS RN

624-41-9
Record name 2-Methylbutyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-Methylbutyl acetate and what is it known for?

A1: 2-Methylbutyl acetate is an ester commonly found in nature. It is a significant contributor to the aroma of various fruits, notably apples and bananas, where it imparts a characteristic fruity, banana-like, and sometimes candy-like odor. [, , , , , , , , ]

Q2: Which fruits are known to contain significant amounts of 2-Methylbutyl acetate?

A2: 2-Methylbutyl acetate is a key aroma compound in apples, particularly 'Gala' and 'Fuji' varieties. It also contributes significantly to the aroma of 'Kuylin' hybrid netted melons and 'Indio' bananas. [, , , , , ]

Q3: How does the aroma profile of apples change during storage, and how is 2-Methylbutyl acetate involved?

A3: During controlled atmosphere (CA) storage, apples tend to produce fewer volatile esters, leading to a decline in their characteristic fruity aromas. [] Interestingly, while the concentrations of other esters like hexyl acetate and butyl acetate decrease, 2-Methylbutyl acetate levels remain relatively stable in 'Gala' apples stored under CA conditions, at least for the first 16 weeks. [] This suggests that 2-Methylbutyl acetate plays a crucial role in maintaining the fruity character of apples during prolonged storage.

Q4: Does 2-Methylbutyl acetate contribute to the aroma of other fruits besides apples?

A4: Yes, 2-Methylbutyl acetate plays a key role in the aroma of ‘Kuylin’ hybrid netted melons. Along with other esters like 2-methylpropyl acetate, butyl acetate, ethyl butyrate, it serves as an indicator of harvesting maturity, particularly around 40-45 days after anthesis. []

Q5: What role does ethylene play in the formation of 2-Methylbutyl acetate and other volatile esters in fruits like melons?

A5: Studies using melon hybrids with suppressed ethylene production (through an aminocyclopropane-1-carboxylic acid oxidase antisense gene) showed significantly lower levels of total volatiles, including a drastic reduction in potent odorants like ethyl 2-methylpropanoate and ethyl 2-methylbutanoate. [] This highlights the crucial role of ethylene in regulating the biosynthesis of volatile esters, including those contributing to the characteristic aroma of melons.

Q6: What is the primary biosynthetic pathway of 2-Methylbutyl acetate in apples?

A6: 2-Methylbutyl acetate in apples is primarily synthesized from l-isoleucine via a pathway involving several enzymatic steps. [, ] One crucial enzyme in this pathway is alcohol acyl transferase 1 (AAT1), which catalyzes the final step of esterification. [, ]

Q7: How does storage under controlled atmosphere (CA) affect the biosynthesis of 2-Methylbutyl acetate in apples?

A7: CA storage, while extending shelf life, can impact apple aroma biosynthesis. [] Research suggests that the conversion of 2-methylbutanol to 2-Methylbutyl acetate is limited by the availability of the precursor, 2-methylbutanol, rather than the availability of acetyl-CoA. [] The biosynthesis of 2-methylbutanol itself, derived from isoleucine, is significantly reduced under CA storage. [] This reduction in isoleucine metabolism to 2-methylbutanoyl-CoA is thought to be a primary reason for the overall decrease in branched-chain ester synthesis, including 2-Methylbutyl acetate, in CA-stored apples. []

Q8: How does the enzyme alcohol acyl transferase 1 (AAT1) influence the production of 2-Methylbutyl acetate and other aroma compounds in apples?

A8: AAT1 plays a central role in the formation of volatile esters, including 2-Methylbutyl acetate. Studies using transgenic ‘Royal Gala’ apples with suppressed AAT1 expression (knockdown lines) demonstrated a significant reduction in both 2-Methylbutyl acetate and estragole levels in ripe fruit. [] This highlights the importance of AAT1 in regulating the biosynthesis of these aroma compounds, influencing the overall flavor profile of apples.

Q9: Are there other fruits where AAT1 plays a similar role in aroma development?

A9: Yes, research suggests that ripening-related AATs likely link volatile ester and phenylpropene production in various fruits. Transient overexpression of AATs from ripe strawberry and tomato fruit showed that these enzymes could also produce p-hydroxycinnamyl acetates, precursors to phenylpropenes like eugenol, chavicol, and estragole. []

Q10: How does the enantiomeric distribution of 2-methylbutanol and related compounds provide insights into the Ehrlich pathway?

A10: Analysis of the enantiomeric ratios of 2-methylbutanal, 2-methylbutanol, 2-methylbutanoic acid, ethyl 2-methylbutanoate, and 2-Methylbutyl acetate in fermented foods reveals intriguing insights into the Ehrlich pathway. [] While 2-methylbutanol predominantly exists as the (S)-enantiomer, 2-methylbutanal exhibits a nearly 1:1 ratio of (S)- and (R)-enantiomers. [] This contradicts the conventional understanding of 2-methylbutanol formation solely through 2-methylbutanal reduction, suggesting alternative mechanisms might be at play. Further investigation into the enantiomeric distributions of these compounds in various food matrices could provide a deeper understanding of the complexities of the Ehrlich pathway. []

Q11: Can microorganisms influence the concentration of 2-Methylbutyl acetate in apples?

A11: Yes, fungal infections can influence 2-Methylbutyl acetate levels in apples. [] For instance, apples infected with Rhizopus oryzae and Colletotrichum gloeosporioides exhibited lower relative contents of 2-Methylbutyl acetate compared to healthy apples. [] This suggests that fungal infection can alter the volatile profile of apples, potentially impacting their aroma and consumer appeal.

Q12: How does 2-Methylbutyl acetate interact with fungi that cause fruit decay?

A12: 2-Methylbutyl acetate, along with other acetate esters, exhibits mycoactive properties, influencing the life cycle of Botrytis cinerea, a fungus responsible for gray mold in fruits. [, ] Studies show that exposure to 2-Methylbutyl acetate stimulates the adhesion and germination of B. cinerea conidia on apple slices. [] Notably, this stimulation is not limited to B. cinerea; other decay-causing fungi like Penicillium expansum show a similar response. [] This suggests a broader ecological role of 2-Methylbutyl acetate in mediating interactions between fruits and fungal pathogens.

Q13: What analytical techniques are commonly employed to study 2-Methylbutyl acetate in fruits?

A13: Several techniques are commonly used to analyze 2-Methylbutyl acetate in fruits:

  • Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for identifying and quantifying volatile compounds in various fruits. [, , , ] It is particularly valuable for its sensitivity in detecting trace amounts of volatile compounds.
  • Simultaneous Distillation Extraction (SDE) followed by GC-MS: This technique allows for the extraction and analysis of a wide range of volatile compounds, including 2-Methylbutyl acetate. [, ]
  • Gas Chromatography-Olfactometry (GC-O): This method combines the separation power of GC with human sensory evaluation, making it possible to identify and assess the contribution of individual odor-active compounds, like 2-Methylbutyl acetate, to the overall aroma profile. [, ]
  • Electronic Nose (E-nose): This technique provides a rapid and non-destructive way to analyze the overall aroma profile of fruits. [, ]

Q14: Why is it important to use appropriate analytical techniques when studying 2-Methylbutyl acetate in food?

A14: Selecting the right analytical technique is critical to obtain accurate and reliable data on 2-Methylbutyl acetate and other aroma compounds in fruits. Factors to consider include:

  • Sensitivity: The chosen technique should be sensitive enough to detect 2-Methylbutyl acetate at its naturally occurring levels in the fruit, which can vary widely. []
  • Selectivity: The method should be able to distinguish 2-Methylbutyl acetate from other volatile compounds present in the fruit matrix, avoiding misidentification or inaccurate quantification. []
  • Reproducibility: The chosen technique should yield consistent and reliable results across different samples and analytical runs. []

Q15: What are potential future research directions related to 2-Methylbutyl acetate?

A15: Future research on 2-Methylbutyl acetate could explore:

  • Deciphering the intricate regulatory mechanisms governing the biosynthesis of 2-Methylbutyl acetate and related esters in different fruits. []
  • Developing strategies to manipulate fruit aroma profiles by targeting key genes (like AAT1) involved in 2-Methylbutyl acetate production, potentially through breeding programs or gene editing techniques. []
  • Exploring the use of 2-Methylbutyl acetate as a natural food flavoring agent, given its significant contribution to the desirable aroma of various fruits. []

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